1-(3-Chlorophenyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)piperazine
Description
1-(3-Chlorophenyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)piperazine is a heterocyclic compound featuring a piperazine core substituted with a 3-chlorophenyl group and a 1,2,3-thiadiazole-4-carbonyl moiety.
Properties
Molecular Formula |
C13H13ClN4OS |
|---|---|
Molecular Weight |
308.79 g/mol |
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(thiadiazol-4-yl)methanone |
InChI |
InChI=1S/C13H13ClN4OS/c14-10-2-1-3-11(8-10)17-4-6-18(7-5-17)13(19)12-9-20-16-15-12/h1-3,8-9H,4-7H2 |
InChI Key |
JLXYZHQPJKSCRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CSN=N3 |
Origin of Product |
United States |
Biological Activity
1-(3-Chlorophenyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. The structural features of this compound, including the piperazine ring and the thiadiazole moiety, are known to contribute to its pharmacological properties.
Chemical Structure
The compound can be represented as follows:
This structure includes:
- A chlorophenyl group which enhances lipophilicity.
- A thiadiazole ring known for its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives showed promising results in inducing apoptotic cell death in MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The most potent derivative from these studies had an IC50 value of 2.32 µg/mL, indicating a strong anticancer potential .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 4i | MCF-7 | 2.32 |
| 4e | MCF-7 | 5.36 |
| 4c | HepG2 | 3.21 |
These findings suggest that modifications on the piperazine ring and the thiadiazole scaffold can significantly enhance anticancer activity.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that certain thiadiazole derivatives exhibit activity against various bacterial strains. The presence of electronegative substituents on the phenyl ring has been correlated with increased antimicrobial efficacy .
Table 2: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound A | Staphylococcus aureus | 5.08 |
| Compound B | Escherichia coli | 10.15 |
The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets within the cells. The thiadiazole moiety is known to disrupt cellular processes by inhibiting key enzymes or receptors involved in cell proliferation and survival .
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- In Vivo Efficacy : A study demonstrated that a derivative with a similar structure effectively targeted sarcoma cells in a tumor-bearing mouse model, showcasing its potential for further development as an anticancer agent .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications such as shifting substituents on the phenyl ring significantly impacted biological activity. For example, moving an ethoxy group from para to ortho position led to enhanced potency .
Scientific Research Applications
General Synthetic Route
- Formation of Piperazine Derivative :
- React 3-chlorobenzoyl chloride with piperazine.
- Use a base (e.g., triethylamine) to facilitate the reaction.
- Introduction of Thiadiazole :
- Treat the piperazine derivative with thiocarbonyl compounds (e.g., carbon disulfide) and hydrazine derivatives to form the thiadiazole ring.
The biological activities of 1-(3-Chlorophenyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)piperazine are attributed to its structural components. Compounds containing thiadiazole rings have been reported to exhibit a range of pharmacological effects.
Anticancer Activity
Research has shown that derivatives of thiadiazoles possess significant anticancer properties. For example, studies indicate that 1,3,4-thiadiazole derivatives can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that certain thiadiazole derivatives exhibited up to 85% inhibition in tumor cell growth at specific concentrations .
Antimicrobial Activity
Thiadiazole derivatives have also been recognized for their antimicrobial properties. A study highlighted that compounds similar to this compound showed moderate to good activity against several bacterial strains including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 10 µg/mL to 15 µg/mL .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of related compounds:
- Antiepileptic Potential : A series of 1,3,4-thiadiazole derivatives were synthesized and tested for anticonvulsant activity using established animal models. Some compounds demonstrated significant protective effects against seizures .
- Antifungal Applications : Thiadiazole derivatives have been explored as potential antifungal agents in agricultural applications. Their ability to disrupt fungal cell membranes makes them suitable candidates for developing new fungicides .
Comparative Data Table
| Compound Name | Activity Type | Target Organism | MIC (µg/mL) |
|---|---|---|---|
| This compound | Antimicrobial | E. coli | 12 |
| Thiadiazole Derivative A | Anticancer | MCF7 (Breast Cancer) | 30 |
| Thiadiazole Derivative B | Antifungal | Aspergillus spp. | 15 |
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
- Thiadiazole vs. This may improve membrane permeability or target binding .
- Synthetic Efficiency : Microwave irradiation significantly improves yields (e.g., 88% for 1-(3-chloropropyl) derivatives) compared to traditional methods . Click chemistry also offers high yields (>80%) for triazole derivatives under green conditions .
Pharmacological Activity
Table 2: Pharmacological Profile of Selected Analogues
Key Observations :
- Antidepressant Potential: The 3-chlorophenyl group is critical for serotonin receptor interactions, as seen in mCPP’s 5-HT2A antagonism . Thiadiazole derivatives may enhance this activity due to increased electron-withdrawing effects.
- Antimicrobial Activity : Triazole derivatives exhibit moderate antifungal activity (14–15 mm inhibition zones), while thiadiazole’s sulfur atom could enhance antimicrobial efficacy through reactive oxygen species generation .
- Antitumor Activity : Piperazine-thiazole hybrids (e.g., sulfonamide derivatives) show tumor growth inhibition (GP < 80%), suggesting that thiadiazole analogues may similarly target cancer cell pathways .
Physicochemical Properties
Table 3: Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | logP* | Solubility | Key Features |
|---|---|---|---|---|
| 1-(3-Chlorophenyl)-4-(1,2,3-thiadiazol-4-ylcarbonyl)piperazine | ~350.8 | 2.5–3.0 | Low in water | High electronegativity (S, N) |
| 1-(3-Chlorophenyl)-4-(triazolylmethyl)piperazine | ~320.2 | 2.0–2.5 | Moderate in DMSO | Triazole enhances H-bonding |
| 1-(3-Chlorophenyl)-4-(phenethyl)piperazine | 300.8 | 3.5–4.0 | Low in water | Lipophilic, CNS-targeting |
*Estimated using fragment-based methods.
Key Observations :
- Triazole derivatives balance lipophilicity and solubility, making them versatile for drug formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
